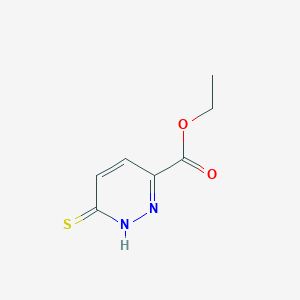

Ethyl 6-mercaptopyridazine-3-carboxylate

Overview

Description

Scientific Research Applications

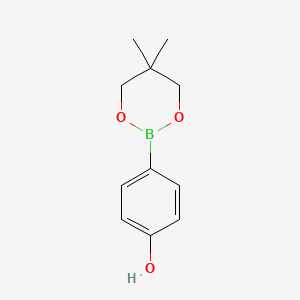

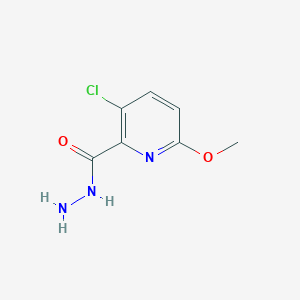

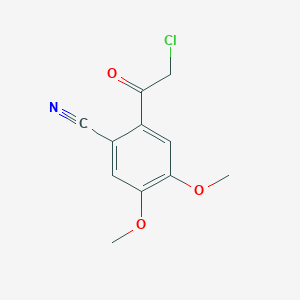

Ethyl 6-mercaptopyridazine-3-carboxylate is a chemical compound with the molecular formula C7H8N2O2S . It’s a solid substance and should be stored in a dark, dry place at a temperature between 2-8°C .

While specific applications of this compound were not found, compounds with similar structures have been used in various fields of research. For example, ethyl cyanoacetate has been used in the synthesis of coumarin-3-carboxylate ester . This process involves a Knoevenagel condensation followed by intramolecular cyclization . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

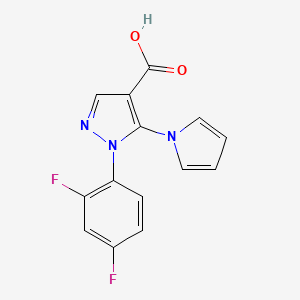

While specific applications of Ethyl 6-mercaptopyridazine-3-carboxylate are not readily available in the literature, compounds with similar structures have been used in various fields of research. For instance, a compound with a similar structure, Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, has been synthesized and studied .

Field: Pharmaceutical and Chemical Industries

- Application : The compound Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate has been synthesized and characterized, showing extensive research value and application potential in the pharmaceutical and chemical industries .

- Methods : The compound was synthesized and characterized using spectroscopic techniques. Its single crystal was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .

- Results : The experimental study on the structure of the title compound is consistent with the theoretical study .

Imidazo[1,2-b]pyridazine derivatives, which include the synthesized compound, have been widely studied in drug molecules due to their good biological activity . They show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . These derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

While specific applications of Ethyl 6-mercaptopyridazine-3-carboxylate are not readily available in the literature, compounds with similar structures have been used in various fields of research. For instance, a compound with a similar structure, Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, has been synthesized and studied .

Field: Pharmaceutical and Chemical Industries

- Application : The compound Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate has been synthesized and characterized, showing extensive research value and application potential in the pharmaceutical and chemical industries .

- Methods : The compound was synthesized and characterized using spectroscopic techniques. Its single crystal was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .

- Results : The experimental study on the structure of the title compound is consistent with the theoretical study .

Imidazo[1,2-b]pyridazine derivatives, which include the synthesized compound, have been widely studied in drug molecules due to their good biological activity . They show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . These derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

ethyl 6-sulfanylidene-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-11-7(10)5-3-4-6(12)9-8-5/h3-4H,2H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCGDXQXUULUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=S)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-mercaptopyridazine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)